molecular formula C8H3BrF4O B595235 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde CAS No. 1291487-26-7

5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde

Cat. No. B595235
M. Wt: 271.009
InChI Key: NYEXEDWUBIBSMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C8H3BrF4O . It is commonly used in the preparation of poly (arylene ether)s (PAEs) .


Synthesis Analysis

The synthesis of compounds similar to 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde involves nucleophilic trifluoromethoxylation of alkyl halides . The trifluoromethoxylation reagent is easily prepared and thermally stable, and can release CF3O− species in the presence of a base .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde can be represented by the InChI code: 1S/C8H4BrF3O/c9-7-2-1-6 (8 (10,11)12)3-5 (7)4-13/h1-4H .


Physical And Chemical Properties Analysis

5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde has a molecular weight of 253.02 g/mol . It is a liquid at ambient temperature .

Scientific Research Applications

  • Agrochemical and Pharmaceutical Industries

    • Summary of Application : Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
    • Methods of Application : Various methods of synthesizing 2,3,5-DCTF, a TFMP derivative, have been reported . 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde could potentially be used as a starting material in these synthesis processes.
    • Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
  • Pharmaceutical Industry

    • Summary of Application : Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA . These drugs are used for various diseases and disorders .
    • Methods of Application : The synthesis of these drugs involves the incorporation of the TFM group . 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde could potentially be used as a starting material in these synthesis processes.
    • Results or Outcomes : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
  • Fluorination Reagents
    • Summary of Application : Trifluoromethyl-containing compounds are used as fluorination reagents . These reagents are used to introduce fluorine atoms into organic molecules, which can enhance their properties such as stability, lipophilicity, and bioavailability .
    • Methods of Application : The synthesis of these reagents involves the incorporation of the trifluoromethyl group . 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde could potentially be used as a starting material in these synthesis processes.
    • Results or Outcomes : The use of trifluoromethyl-containing compounds as fluorination reagents has enabled the synthesis of a wide range of fluorinated organic molecules .
  • Fluorination Reagents
    • Summary of Application : Trifluoromethyl-containing compounds are used as fluorination reagents . These reagents are used to introduce fluorine atoms into organic molecules, which can enhance their properties such as stability, lipophilicity, and bioavailability .
    • Methods of Application : The synthesis of these reagents involves the incorporation of the trifluoromethyl group . 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde could potentially be used as a starting material in these synthesis processes.
    • Results or Outcomes : The use of trifluoromethyl-containing compounds as fluorination reagents has enabled the synthesis of a wide range of fluorinated organic molecules .

Safety And Hazards

5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde may cause skin and eye irritation, and may also cause respiratory irritation . It is harmful if swallowed, in contact with skin, and may cause an allergic skin reaction .

properties

IUPAC Name

5-bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF4O/c9-5-1-4(3-14)7(10)6(2-5)8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYEXEDWUBIBSMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)F)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716486
Record name 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde

CAS RN

1291487-26-7
Record name 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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